(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHUNJHGQCRSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethylisoxazole-4-sulfochloride Intermediate
A key intermediate in the synthesis is 3,5-dimethylisoxazole-4-sulfochloride , which is prepared by sulfochlorination of 3,5-dimethylisoxazole:
- Reagents and Conditions: 3,5-dimethylisoxazole is reacted first with chlorosulfonic acid, followed by thionyl chloride at temperatures between 60°C and 110°C.
- Procedure: The chlorosulfonic acid is added dropwise to 3,5-dimethylisoxazole under stirring, with the reaction mixture heated progressively to 100-110°C and maintained for several hours. Subsequently, thionyl chloride is added dropwise at 60°C, and the mixture is warmed again to 110°C.
- Workup: The reaction mixture is poured into ice water, stirred, filtered, and dried to yield the sulfochloride as a solid.
- Yield and Purity: Yields up to 81.7% have been reported, with the product exhibiting a melting point around 38-39°C.
| Step | Reagent | Temperature (°C) | Time | Yield (%) | Product Form |
|---|---|---|---|---|---|
| 1 | Chlorosulfonic acid | Room temp to 90 | 90 min | - | Reaction mixture |
| 2 | Heating | 100-110 | 3 hours total | - | Sulfonation |
| 3 | Thionyl chloride | 60 to 110 | 1.5 hours | 81.7 | 3,5-Dimethylisoxazole-4-sulfochloride (solid) |
Coupling with Piperidin-4-ylmethanol Derivative
The next critical step involves coupling the sulfochloride intermediate with a piperidine derivative bearing a hydroxymethyl group:
- Nucleophilic Substitution: The sulfochloride reacts with 4-(hydroxymethyl)piperidine or its protected form in an aprotic solvent (e.g., dry acetonitrile) in the presence of a base such as pyridine to neutralize released HCl.
- Reaction Conditions: Typically performed at room temperature to mild heating, under inert atmosphere to avoid moisture.
- Outcome: Formation of the amide bond connecting the isoxazole ring to the piperidinyl moiety, yielding the target compound or its protected precursor.
Alternative Synthetic Routes Involving Amide Bond Formation
In some synthetic schemes, the compound is obtained by:
- Activation of a carboxylic acid derivative of the isoxazole moiety (e.g., using propylphosphonic anhydride (T3P) and triethylamine).
- Coupling with 4-(hydroxymethyl)piperidine under mild conditions.
- Reduction or deprotection steps as needed to reveal the free hydroxymethyl group.
Supporting Research Findings
- The sulfochlorination step is crucial and benefits from controlled temperature and reagent addition to maximize yield and purity.
- The nucleophilic substitution with piperidinyl derivatives is facilitated by the use of bases like pyridine and aprotic solvents, which help in smooth amide bond formation without side reactions.
- Protecting group strategies (e.g., Boc-protection of piperidinyl nitrogen) are often employed to prevent unwanted reactions during intermediate steps, followed by deprotection to yield the final product.
- Analytical techniques such as 1H NMR and mass spectrometry confirm the structure and purity of intermediates and final compounds.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sulfochlorination | 3,5-Dimethylisoxazole | Chlorosulfonic acid, thionyl chloride, 60-110°C | 3,5-Dimethylisoxazole-4-sulfochloride | ~81.7 |
| 2 | Nucleophilic substitution | 3,5-Dimethylisoxazole-4-sulfochloride + 4-(hydroxymethyl)piperidine | Pyridine, dry acetonitrile, rt to mild heat | (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone | Variable, typically high |
| 3 | Amide bond formation (alternative) | Isoxazole carboxylic acid derivative + 4-(hydroxymethyl)piperidine | T3P, Et3N, CHCl3, rt overnight | Target compound | 52-98 (reported range) |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Industry: : Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Isoxazole vs. Pyrazole: The target compound’s 3,5-dimethylisoxazole (C₃H₃NO) differs from pyrazole derivatives (e.g., Compounds 5a–g and ) in electronic properties.
Substituent Effects
- Hydroxymethyl (Target) vs. Methoxy (): The hydroxymethyl group offers hydrogen-bond donor capacity, improving aqueous solubility, whereas methoxy groups enhance lipophilicity, favoring membrane permeability.
- Sulfonyl () vs. Carbonyl : The sulfonyl group in ’s compound increases electron-withdrawing effects and stability, contrasting with the carbonyl’s flexibility in the target compound.
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
This compound features a dimethylisoxazole moiety linked to a hydroxymethyl piperidine, suggesting potential interactions with various biological targets.
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Notably, it has shown promising results in inhibiting enzymes related to metabolic disorders and neurodegenerative diseases.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits:
- α-glucosidase : A key enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes. The compound exhibited competitive inhibition against α-glucosidase, indicating its potential as an antidiabetic agent .
- Acetylcholinesterase (AChE) : This enzyme is critical in the cholinergic system, and inhibition can lead to enhanced neurotransmission in conditions like Alzheimer's disease. The compound showed mixed-type inhibition against AChE .
Antidiabetic Potential
A study involving STZ-induced diabetic rat models highlighted the antidiabetic effects of this compound. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its use as a therapeutic agent in diabetes management .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. It was found to reduce oxidative stress markers and improve cognitive function in animal models subjected to neurotoxic agents. These findings suggest its potential application in treating neurodegenerative diseases .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves coupling reactions between the isoxazole and piperidine moieties. For example, a nucleophilic substitution or amide bond formation under anhydrous conditions using reagents like carbodiimides (e.g., DCC) . Key intermediates are characterized via:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for methyl groups in isoxazole and hydroxymethyl in piperidine) .
- High-Performance Liquid Chromatography (HPLC) : To monitor reaction progress and quantify by-products .
- Infrared (IR) Spectroscopy : To verify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
Q. Which spectroscopic methods are critical for confirming the molecular structure?
- ¹H and ¹³C NMR : Resolve signals for methyl groups (3,5-dimethylisoxazole at δ ~2.1–2.4 ppm) and hydroxymethyl piperidine (δ ~3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if available): Provides definitive proof of stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Contradictions may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models .
- Purity Validation : Use orthogonal methods (HPLC, NMR) to exclude batch variability .
- Meta-Analysis : Compare data across studies while adjusting for methodological differences .
Q. What computational approaches predict the environmental fate and ecotoxicological risks of this compound?
- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation potential and toxicity .
- Molecular Dynamics Simulations : Predict solubility and partitioning coefficients (log P) .
- In Silico Metabolite Prediction : Tools like GLORY or Meteor Nexus identify likely degradation products .
Q. How to design experiments to study metabolic stability in vitro?
- Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes and analyze via LC-MS/MS for metabolite identification .
- CYP Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
Methodological Challenges and Solutions
Q. What strategies optimize synthetic yield while minimizing by-products?
- Catalyst Screening : Evaluate Pd-based catalysts for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require scavengers for by-product suppression .
- Temperature Control : Lower temperatures reduce side reactions (e.g., oxidation of hydroxymethyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
